2-Methyl-5-(3-nitrophenyl)-2H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(3-nitrophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHGYZUVVIVJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Comprehensive Reactivity of 2 Methyl 5 3 Nitrophenyl 2h Tetrazole
Fundamental Reactivity Patterns of Tetrazoles
The tetrazole ring, particularly when substituted at the 2- and 5-positions, serves as a stable precursor to highly reactive nitrile imine dipoles. researchgate.net While thermally stable, these tetrazoles can undergo a specific set of reactions upon photoactivation, forming the basis of their synthetic utility. researchgate.netresearchgate.net
The cornerstone of tetrazole photochemistry is the efficient and clean photoextrusion of molecular nitrogen (N₂) to generate a nitrile imine in situ. researchgate.netresearchgate.net This reactive intermediate is a 1,3-dipole that is typically transient and readily participates in subsequent reactions. researchgate.net The photochemical generation of nitrile imines is a powerful method because it proceeds under mild conditions, avoiding the harsh reagents or high temperatures required for other generation methods. mdpi.comd-nb.info
The photoactivation of a 2,5-disubstituted tetrazole initiates a cycloreversion reaction. nih.gov Upon absorption of a photon, the tetrazole molecule is promoted to an excited state. This electronically excited molecule then undergoes a rapid ring-cleavage process, releasing a molecule of dinitrogen, which is a thermodynamically favorable process. researchgate.netnih.gov
The wavelength of light required to initiate the photochemistry of tetrazoles is highly dependent on the nature of the substituents attached to the tetrazole ring. researchgate.net By modifying the aryl substituents, the activation wavelength can be tuned, a feature that is crucial for applications in biological systems where longer, less damaging wavelengths are preferred. nih.gov
Extending the π-conjugated system of the substituents causes a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax). nih.gov For instance, researchers have successfully shifted the activation wavelength from the UV-B region (e.g., 302 nm) to the UV-A (365 nm) or violet-blue region (405 nm) by incorporating chromophores like naphthalene, coumarin, or oligothiophenes into the tetrazole structure. nih.govnih.govnih.gov This tunability allows for greater control over the reaction initiation and minimizes potential photodamage to other molecules in the system. nih.gov
| Tetrazole Derivative | Key Substituent/Chromophore | Absorption Maxima (λmax) | Effective Activation Wavelength | Reference |
|---|---|---|---|---|
| p-Aminodiphenyltetrazole | p-Amino Phenyl | ~300 nm | 302 nm | nih.gov |
| Naphthalene-derived tetrazole | Naphthyl | 326 nm | 365 nm | nih.gov |
| Coumarin-derived tetrazole | Coumarinyl | 350 nm | 365 nm / 395 nm | nih.gov |
| Bithiophene-substituted tetrazole | Bithiophene | 364 nm | 405 nm | nih.gov |
| Terthiophene-tetrazole | Terthiophene | 391 nm | 405 nm | nih.gov |
The highly reactive nitrile imine generated photochemically is a potent 1,3-dipole that readily undergoes [3+2] cycloaddition reactions with a wide variety of dipolarophiles. researchgate.net This light-triggered reaction is often referred to as "photoclick chemistry" due to its efficiency, selectivity, and operational simplicity. nih.govnih.gov This strategy allows for the rapid construction of five-membered heterocyclic rings, such as pyrazolines and pyrazoles. researchgate.netmdpi.com
Nitrile imines react with numerous π-systems. The most common dipolarophiles are alkenes and alkynes. nih.govacs.org The cycloaddition with an alkene yields a pyrazoline ring, which is often fluorescent, making this reaction useful for labeling and imaging applications. nih.govacs.org The reaction with an alkyne leads directly to the formation of a stable aromatic pyrazole (B372694) ring. researchgate.netnih.gov The reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including aqueous media. nih.gov
| Nitrile Imine Precursor | Dipolarophile | Product Type | Reference |
|---|---|---|---|
| 2,5-Diphenyltetrazole | Styrene | Pyrazoline | oup.com |
| 2,5-Diaryltetrazole | Dimethyl fumarate | Pyrazoline | nih.gov |
| 2,5-Diaryltetrazole | Norbornene | Pyrazoline | nih.gov |
| 2,5-Diaryltetrazole | Cyclic Enones (e.g., 2-cyclohexen-1-one) | Polycyclic Pyrazoline/Pyrazole | researchgate.net |
| 2,5-Disubstituted tetrazole | Various Alkynes | Pyrazole | researchgate.netnih.gov |
| 2,5-Diphenyltetrazole | endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | Pyrazole | researchgate.net |
When the nitrile imine and/or the dipolarophile are unsymmetrical, the cycloaddition can potentially lead to two different regioisomers. For instance, the reaction with a terminal alkyne can produce either a 1,3,5-trisubstituted pyrazole or a 1,3,4-trisubstituted pyrazole. The outcome of the reaction is governed by a combination of steric and electronic factors. chim.itnih.gov
In many intermolecular nitrile imine cycloadditions with alkenes, the reaction favors the formation of the regioisomer where the most sterically demanding substituent of the dipolarophile is located at the 5-position of the resulting pyrazoline ring. mdpi.com For cycloadditions with alkynes, mixtures of regioisomers are often observed, although high regioselectivity can be achieved under specific conditions or with certain substrates. chim.itoup.com The regioselectivity of these cycloadditions can be rationalized and predicted using computational methods, such as Density Functional Theory (DFT), which analyze the frontier molecular orbital interactions and activation energies of the possible transition states. mdpi.comnih.gov
1,3-Dipolar Cycloaddition Reactions (Photoclick Chemistry)
Regioselectivity in Cycloaddition Processes (e.g., 1,4- vs. 1,5-Disubstitution)
Influence of Metal Catalysts on Regioselectivity (e.g., Mn-porphyrin systems)
The regioselectivity of reactions involving tetrazoles, particularly substitution on the nitrogen atoms, is a critical aspect of their synthesis and functionalization. While the target molecule, 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole, is already N-substituted, understanding the factors that direct this substitution is key. Metal catalysts are often employed to control the outcome of such reactions. organic-chemistry.org
Manganese-porphyrin systems are notable catalysts in various oxidation reactions, such as alkene epoxidation and alkane hydroxylation. researchgate.netrsc.org In these reactions, the Mn-porphyrin complex activates oxidants like PhIO or H2O2 to generate a high-valent manganese-oxo species, which is the active oxidant. researchgate.netnih.gov The steric and electronic properties of the porphyrin ligand can create a specific environment around the metal center, influencing the selectivity of the C-H bond functionalization or the approach of the substrate. rsc.orgnorthwestern.edu For instance, bulky substituents on the porphyrin ring can provide steric protection, preventing bimolecular catalyst decomposition and enhancing turnover numbers. northwestern.edu While extensively studied for oxidations, the direct application of Mn-porphyrin systems to control regioselectivity in the N-alkylation of tetrazole rings is not widely documented.
However, other metal catalysts are well-established in directing the regioselective synthesis of tetrazoles. Lewis acids, such as zinc and aluminum salts, can activate the nitrile moiety during the [2+3] cycloaddition with azides, facilitating the formation of the tetrazole nucleus. organic-chemistry.org The choice of metal catalyst can significantly influence which nitrogen atom of a 5-substituted-1H-tetrazole is alkylated.
Table 1: Examples of Metal-Catalyzed Reactions in Tetrazole Synthesis
| Catalyst | Reaction Type | Substrates | Outcome | Reference |
|---|---|---|---|---|
| Zinc Salts (e.g., ZnCl2) | [2+3] Cycloaddition | Nitriles and Sodium Azide (B81097) | Catalyzes the formation of 5-substituted-1H-tetrazoles in water. | organic-chemistry.org |
| Ytterbium Triflate (Yb(OTf)3) | One-pot Synthesis | Amines, Triethyl Orthoformate, Sodium Azide | Catalyzes the formation of 1-substituted-1H-tetrazoles. | organic-chemistry.org |
Steric and Electronic Factors Governing Regiochemical Outcomes
The regiochemical outcome of reactions on the tetrazole ring, particularly N-alkylation of 5-substituted 1H-tetrazoles to form isomers like 1,5- or 2,5-disubstituted products, is governed by a delicate balance of steric and electronic effects. numberanalytics.comacs.org
Steric Factors: The steric hindrance presented by both the substituent on the tetrazole ring and the incoming electrophile (e.g., an alkylating agent) plays a crucial role. numberanalytics.com Bulky substituents at the C5 position can hinder the approach of an electrophile to the adjacent N1 position, favoring substitution at the more accessible N2 position. rsc.org Similarly, a bulky electrophile will preferentially react at the less sterically encumbered nitrogen atom. nih.gov
The mechanism of substitution also impacts regioselectivity. A reaction proceeding through a second-order nucleophilic substitution (SN2) mechanism is more sensitive to steric hindrance. In contrast, a first-order (SN1) mechanism, which involves a carbocation intermediate, may show less regioselectivity, with the outcome being more dependent on the thermodynamic stability of the final products. rsc.orgcolab.ws DFT calculations have shown that transition-state barriers (kinetic control) and the stability of the resulting products (thermodynamic control) are key determinants of the final regioisomeric ratio. colab.ws
Reactivity of the Nitrophenyl Moiety
The 3-nitrophenyl group attached to the tetrazole ring is a key site for chemical modification. Its reactivity is dominated by the strong electron-withdrawing nature of the nitro group.
Chemical Reduction of the Nitro Group to Amino Functionalities
The reduction of the nitro group (NO₂) to an amino group (NH₂) is a fundamental and highly efficient transformation in organic synthesis. wikipedia.org This reaction converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, dramatically altering the electronic properties of the aromatic ring. masterorganicchemistry.com A variety of methods can be employed for this reduction. wikipedia.org
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Method | Reagents and Conditions | Advantages | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Clean reaction, high yields, common industrial method. | wikipedia.orgmasterorganicchemistry.com |
| Metal in Acidic Media | Fe/HCl, Sn/HCl, Zn/HCl | Cost-effective, widely used in laboratory synthesis. | wikipedia.orgmasterorganicchemistry.com |
| Transfer Hydrogenation | Hydrazine, Ammonium formate (B1220265) with a catalyst (e.g., Raney Ni, Rh complexes) | Avoids the use of gaseous hydrogen. | wikipedia.orgmasterorganicchemistry.com |
The reduction proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov The choice of reducing agent and reaction conditions is crucial to ensure the complete reduction to the amine and to avoid the formation of side products like azo or azoxy compounds. wikipedia.org For this compound, this reduction would yield 3-(2-Methyl-2H-tetrazol-5-yl)aniline, a valuable intermediate for further functionalization.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Ring
The substitution pattern on the nitrophenyl ring is strongly influenced by the directing effects of its substituents: the nitro group and the 2-methyl-2H-tetrazol-5-yl group.
Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com This is due to its strong electron-withdrawing nature, which reduces the nucleophilicity of the benzene (B151609) ring and destabilizes the cationic intermediate (arenium ion) formed during the reaction, especially when the attack is at the ortho or para positions. masterorganicchemistry.com The tetrazole ring is also generally considered an electron-withdrawing group. Therefore, electrophilic substitution on the 3-nitrophenyl ring of the target molecule would be extremely difficult and, if forced, would be expected to occur at the positions meta to the nitro group (positions 5) and meta to the tetrazole group (positions 5), which are the same position. The most likely site for any potential EAS would be position 5 relative to the tetrazole (and position 3 relative to the nitro group), but the reaction is generally unfavorable.
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, the nitro group is a strong activating group for nucleophilic aromatic substitution. beilstein-journals.org It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions relative to the nitro group. nih.gov In this compound, the positions ortho (2 and 4) and para (6) to the nitro group are activated towards nucleophilic attack. A suitable nucleophile could replace a hydrogen atom (in an oxidative NAS) or, more commonly, a leaving group like a halide if one were present at these positions. The tetrazole ring itself can also act as an activating group for NAS, further enhancing the ring's susceptibility to nucleophilic attack. lookchem.com
Advanced Functionalization Strategies for this compound
Beyond the fundamental reactions of the nitrophenyl group, advanced strategies can be employed to create more complex derivatives.
Derivatization at the Tetrazole Nucleus
The this compound molecule has a fully substituted tetrazole ring at the C5 and N2 positions. This limits the scope for common derivatization reactions like direct N-alkylation, which is a primary pathway for functionalizing 1H-tetrazoles. acs.org However, the tetrazole nucleus still possesses chemical properties that can be exploited for further derivatization.
The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, allowing the ring to act as a ligand and coordinate with metal ions. nih.govacs.org This property is used in the construction of coordination polymers and metal-organic frameworks. researchgate.netnih.gov The tetrazole moiety can act as an efficient metal chelator, a property that is significant in medicinal chemistry applications. nih.govacs.org
Furthermore, while the C-H bonds of the tetrazole ring are generally not reactive, strategies involving deprotonation of related tetrazole systems have been developed. For instance, N-protected tetrazoles can undergo C-H deprotonation at the C5 position using strong bases, and the resulting metalated intermediate can react with various electrophiles. organic-chemistry.org While the C5 position in the target molecule is already substituted, this principle highlights the potential for activating the tetrazole ring under specific conditions. Advanced multicomponent reactions can also be used to build highly substituted tetrazole scaffolds from the ground up, offering a route to derivatives that are not accessible through direct functionalization. nih.govacs.org
Chemical Transformations of the Nitrophenyl Substituent
The nitrophenyl substituent of this compound is the most reactive site for chemical transformations under various conditions. The electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and, most significantly, reduction. The primary and most extensively documented chemical transformation of this moiety is the reduction of the nitro group to an amine, which fundamentally alters the electronic properties of the molecule.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group is a cornerstone transformation in organic synthesis. This reaction changes the substituent from a strongly electron-withdrawing and meta-directing group to a strongly electron-donating, ortho,para-directing group. The resulting product, 3-(2-Methyl-2H-tetrazol-5-yl)aniline, is a valuable intermediate for the synthesis of more complex molecules, including dyes, pharmaceuticals, and materials with specific electronic properties. sigmaaldrich.comnih.gov
The reduction can be accomplished through several reliable methods, with the choice of reagent often depending on the presence of other functional groups in the molecule. The tetrazole ring is generally stable under many reducing conditions used for nitroarenes. Common methods include catalytic hydrogenation and chemical reduction using metals or other reducing agents. niscpr.res.in
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate.
Common catalysts for this transformation include:
Palladium on carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney Nickel (Raney Ni)
These reactions are often performed at pressures ranging from atmospheric to several atmospheres and at room temperature, making it a mild and effective method.
Chemical Reduction
A variety of chemical reducing agents can selectively reduce the nitro group. These methods are particularly useful when catalytic hydrogenation might affect other parts of the molecule or when specific laboratory setups are preferred.
Metals in Acidic Media: A classic and cost-effective method involves the use of an easily oxidized metal in the presence of an acid. Common combinations include iron (Fe) in acetic acid or hydrochloric acid (HCl), and tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Transfer Hydrogenation: This method uses a molecule as a source of hydrogen, which is "transferred" to the substrate via a catalyst. A common hydrogen donor is hydrazine, often used with a catalyst like Raney nickel or in the presence of zinc or magnesium powder. niscpr.res.in Ammonium formate with a Pd/C catalyst is also a widely used system. researchgate.net
Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S₂) can also be employed for the reduction of aromatic nitro compounds.
The following interactive table summarizes common conditions for the reduction of the nitro group on the nitrophenyl substituent, leading to the formation of 3-(2-Methyl-2H-tetrazol-5-yl)aniline.
| Reaction Type | Reagents and Conditions | Product | General Applicability |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), Ethanol, Room Temperature, 1-4 atm | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | High efficiency and clean reaction; sensitive functional groups may be affected. |
| Catalytic Hydrogenation | H₂, Raney Nickel, Methanol, Room Temperature | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | Effective and economical; requires careful handling of the catalyst. |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid (CH₃COOH) or HCl, Heat | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | Industrially common, cost-effective, but workup can be cumbersome. |
| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂), concentrated HCl, Ethanol | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | A standard laboratory method, generally provides good yields. |
| Transfer Hydrogenation | Hydrazine Hydrate (N₂H₄·H₂O), Zinc (Zn) or Magnesium (Mg) powder, Methanol | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | Avoids the use of pressurized hydrogen gas; offers good selectivity. niscpr.res.in |
While the complete reduction to the corresponding aniline (B41778) is the most common transformation, other reactions are theoretically possible. Partial reduction under controlled conditions could yield intermediate species such as nitroso or hydroxylamine (B1172632) derivatives. Furthermore, though less common for a deactivated ring, nucleophilic aromatic substitution of the nitro group could potentially be achieved under forcing conditions with potent nucleophiles. However, specific research findings detailing these latter transformations for this compound are not widely documented in the scientific literature.
Computational and Theoretical Investigations of 2 Methyl 5 3 Nitrophenyl 2h Tetrazole
Quantum Chemical Calculation Approaches
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a detailed view of molecular systems at the atomic and electronic levels. For 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole, these methods can elucidate complex reaction mechanisms and predict molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for studying medium to large-sized molecules like this compound due to its balance of accuracy and computational cost.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. Two key reaction types for tetrazoles are cycloaddition and denitrogenative annulation.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions. Theoretical studies on analogous 2-substituted-5-aryl-2H-tetrazoles suggest that these reactions likely proceed through a concerted mechanism. The regioselectivity and stereoselectivity of such reactions can be predicted by analyzing the energies of the transition states for different possible pathways. For instance, in a reaction with an alkene, DFT can determine whether the formation of a particular regioisomer is favored.
Denitrogenative Annulation: Upon thermal or photochemical activation, tetrazoles can extrude a molecule of dinitrogen (N₂) to form a highly reactive nitrile imine intermediate. This intermediate can then undergo intramolecular cyclization or react with other species. DFT studies can model this denitrogenation step, calculating the activation energy required for N₂ loss and exploring the subsequent reaction pathways of the nitrile imine. For this compound, this could lead to the formation of various fused heterocyclic systems. Theoretical investigations into the thermal decomposition of the parent tetrazole ring system indicate that N₂ elimination is a dominant pathway acs.org. The presence of substituents, such as the 3-nitrophenyl group, can influence the energetics of this process.
| Reaction Type | Intermediate/Product Type | Computational Focus |
| Cycloaddition | Fused heterocycles | Transition state energies, regioselectivity |
| Denitrogenative Annulation | Nitrile imine, fused heterocycles | Activation energy for N₂ loss, reaction pathways |
A critical aspect of mechanistic studies is the identification and characterization of transition states. DFT calculations allow for the precise location of transition state geometries and the calculation of their energies. The energy difference between the reactants and the transition state defines the activation energy barrier for a reaction.
For a hypothetical denitrogenative annulation of this compound, DFT calculations would be employed to locate the transition state for the N₂ extrusion step. The calculated energetic barrier would provide a quantitative measure of the reaction's feasibility. Studies on similar 1H-tetrazoles have shown that such denitrogenation processes can be effectively modeled to understand their enantioselectivity when catalyzed by transition metals researchgate.netnih.gov. While specific data for the target compound is not available, analogous systems provide a framework for understanding these energetic profiles.
| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |
| Denitrogenation | This compound | [Transition State Structure] | N₂ + Nitrile Imine | Hypothetical Value |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using DFT. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The presence of the electron-withdrawing nitro group on the phenyl ring is expected to lower the energies of both the HOMO and LUMO and decrease the HOMO-LUMO energy gap, which can influence the molecule's reactivity and spectral properties. A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational studies on structurally related push-pull tetrazoles have shown that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is distributed over the electron-accepting moiety and the tetrazole ring nih.gov. In this compound, the HOMO would likely have significant contributions from the tetrazole and phenyl rings, while the LUMO would be heavily influenced by the nitro group.
| Orbital | Energy (eV) | Description |
| HOMO | Hypothetical Value | Primarily located on the tetrazole and phenyl rings |
| LUMO | Hypothetical Value | Primarily located on the nitrophenyl moiety |
| HOMO-LUMO Gap | Hypothetical Value | Influences chemical reactivity and electronic transitions |
DFT methods are highly effective for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Conformational analysis is also crucial, particularly concerning the rotation around the single bond connecting the phenyl and tetrazole rings. DFT calculations can determine the rotational barrier and identify the most stable conformation. In a study of the positional isomer, 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle between the benzene (B151609) ring and the tetrazole ring was found to be 45.7(2)° in the solid state, indicating a twisted conformation researchgate.netnih.gov. A similar twisted geometry would be expected for this compound to minimize steric hindrance.
| Parameter | Optimized Value |
| Dihedral Angle (Phenyl-Tetrazole) | Expected to be non-planar |
| C-N Bond Length (Phenyl-Tetrazole) | Typical single bond length |
| N-N Bond Lengths (Tetrazole ring) | Characteristic of tetrazole ring |
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be used to obtain very accurate geometric parameters and electronic properties. These methods are particularly useful for benchmarking the results obtained from DFT calculations. For instance, a high-level ab initio study on the parent tetrazole molecule has been used to investigate its tautomerism and thermal decomposition pathways with high accuracy acs.org. Due to their computational cost, such methods are more commonly applied to smaller, related systems to provide reference data. To date, specific ab initio studies on this compound are not prevalent in the literature, with DFT remaining the more common computational tool for molecules of this size.
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations to Understand Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By simulating the atomic-level movements and interactions, MD can provide insights into conformational changes, solvent effects, and intermolecular interactions that are not accessible through static computational models.
For this compound, MD simulations could be employed to understand its structural flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations would involve defining a force field to describe the interatomic forces and then solving Newton's equations of motion to track the trajectory of each atom over a specified time period. Analysis of these trajectories could reveal preferred conformations of the molecule, the dynamics of the rotatable bonds between the phenyl and tetrazole rings, and the orientation of the nitro group.
While specific molecular dynamics simulation studies on this compound are not extensively available in the current body of scientific literature, the application of this technique would be invaluable. For instance, in a simulated aqueous environment, MD could predict the hydration shell around the molecule and the stability of potential hydrogen bonds. In a simulated biological environment, such as interaction with a protein, MD could elucidate binding modes and estimate binding affinities, which is crucial for drug design and development.
Theoretical Prediction of Spectroscopic Properties
The electronic absorption and emission properties of this compound can be predicted using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.
In a study on similar 2,5-disubstituted tetrazoles containing a p-nitrophenyl moiety as an electron acceptor, TD-DFT calculations were performed to understand the nature of their electronic transitions. nih.gov For these push-pull systems, the calculations revealed that the absorption bands in the UV-Vis spectra arise from intramolecular charge transfer (ICT) transitions. nih.gov Similar calculations for this compound would likely show electronic transitions involving the π-systems of the nitrophenyl group and the tetrazole ring. The lowest energy transitions are expected to be of the π → π* type, with a significant charge transfer character from the phenyl ring to the nitro group.
The choice of functional and basis set is crucial for accurate predictions. For instance, the CAM-B3LYP functional with a 6-311++G** basis set has been shown to provide good agreement with experimental data for related nitrophenyl tetrazoles. nih.gov The simulated spectra are typically generated by broadening the calculated vertical excitation energies with a Gaussian or Lorentzian function to mimic the experimental band shapes.
Below is a hypothetical data table illustrating the kind of results that would be obtained from such a TD-DFT calculation for this compound, based on findings for analogous compounds. nih.gov
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.45 | HOMO → LUMO (π → π) |
| S0 → S2 | 285 | 0.12 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 250 | 0.30 | HOMO → LUMO+1 (π → π*) |
Note: This data is illustrative and based on theoretical calculations for structurally similar compounds.
The validation of theoretical predictions with experimental data is a critical step in computational chemistry. For this compound, this would involve synthesizing the compound and measuring its UV-Vis absorption and fluorescence spectra in various solvents.
In studies of related 2,5-disubstituted push-pull tetrazoles, the calculated UV spectra were found to be in good agreement with the experimental spectra. nih.gov For instance, the absorption and emission spectra of some of these compounds showed minimal dependence on the polarity of the solvent. nih.gov However, for compounds with strong donor groups, a blue shift in the longest absorption band was observed as the solvent polarity increased. nih.gov A similar solvatochromism study for this compound could provide insights into the change in its dipole moment upon electronic excitation.
The correlation between theoretical and experimental data allows for a more detailed assignment of the observed spectral bands. For example, if the experimental spectrum of this compound in acetonitrile shows a strong absorption band around 310 nm, the TD-DFT calculations could confirm that this band corresponds to the HOMO→LUMO transition with significant intramolecular charge transfer character. nih.gov Any discrepancies between the calculated and experimental values can often be attributed to factors such as solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM), or vibrational broadening. ulakbim.gov.tr
Elucidation of Structure-Reactivity Relationships from Computational Data
The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the molecule. This is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. The distribution of the LUMO would likely be concentrated on the nitrophenyl moiety, indicating that this is the primary site for reduction. researchgate.net
Conversely, the Highest Occupied Molecular Orbital (HOMO) would likely be distributed across both the phenyl and tetrazole rings. The energy of the HOMO is an indicator of the molecule's ability to donate electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Quantum chemical parameters derived from DFT calculations can quantify these relationships.
| Parameter | Definition | Predicted Trend for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered due to electron-withdrawing nitro group |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered by the nitro group |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating potential for high reactivity |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | High, due to the presence of the nitro group and the tetrazole ring |
| Mulliken Charges | Distribution of electron density on each atom | Negative charges on nitrogen atoms of the tetrazole and oxygen atoms of the nitro group; positive charges on the carbon attached to the nitro group and the tetrazole ring |
These computational insights are valuable for understanding the chemical behavior of this compound. For instance, the predicted sites for nucleophilic attack could guide the design of synthetic routes or help to understand its mechanism of action in a biological context. Studies on other nitro-substituted tetrazoles have shown that the position of the nitro group can significantly affect the compound's properties and activities. researchgate.net The 2-alkyl regioisomers of some nitrophenyl tetrazoles have been found to exhibit different biological activity compared to their 1-alkyl counterparts, a phenomenon that can be rationalized through computational analysis of their electronic structures and steric properties. researchgate.net
Advanced Structural Elucidation of 2 Methyl 5 3 Nitrophenyl 2h Tetrazole and Its Derivatives
X-ray Crystallography Studies
X-ray crystallography provides definitive proof of molecular structure, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. While a crystal structure for 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is not publicly available, analysis of closely related analogs, such as 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, provides valuable insights into the expected structural features.
Single Crystal X-ray Diffraction Analysis of the Compound and its Analogs
Single crystal X-ray diffraction studies on 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, an isomer of the title compound, reveal a monoclinic crystal system. nih.gov The crystal structure of this analog was solved and refined to a final R-factor of 0.082. researchgate.net
In a study of various N1-aryl substituted-2-pyrazolines, which also contain nitrophenyl groups, a range of crystal systems including monoclinic, orthorhombic, and triclinic were observed. acs.orguned.es This highlights the influence of substituent patterns on the resulting crystal lattice. For instance, 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole, a derivative of the title compound, has also been successfully characterized using single-crystal X-ray analysis, confirming its molecular structure. nih.gov
The crystallographic data for the analog 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole is summarized in the table below.
| Crystal Data | 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole |
| Chemical formula | C₈H₇N₅O₂ |
| Molar mass ( g/mol ) | 205.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.9057 (10) |
| b (Å) | 16.938 (3) |
| c (Å) | 11.463 (2) |
| β (°) | 98.65 (3) |
| Volume (ų) | 941.7 (3) |
| Z | 4 |
| Temperature (K) | 298 (2) |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Detailed Analysis of Molecular Conformation and Bond Parameters
In 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the benzene (B151609) ring and the tetrazole ring are not coplanar. researchgate.net A significant dihedral angle of 45.7 (2)° is observed between the two rings. nih.gov This twisting is a common feature in such bicyclic systems and is attributed to the steric hindrance caused by the substituents and the C-C bond connecting the two rings. researchgate.net
The bond lengths and angles within the tetrazole ring of this analog are within the typical ranges observed for other tetrazole derivatives. researchgate.net For N1-aryl substituted-2-pyrazolines, the bond distance between the nitrogen of the pyrazoline ring and the carbon of the nitrophenyl group is around 1.36 Å, suggesting some degree of electronic delocalization. uned.es Similar electronic effects would be expected in this compound.
Investigation of Crystal Packing and Intermolecular Interactions
The crystal packing of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole is stabilized by a network of intermolecular interactions. researchgate.net N—H···N hydrogen bonds link the molecules into chains that run parallel to the a-axis of the unit cell. nih.gov
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable information about the electronic and vibrational properties of molecules, complementing the structural data obtained from X-ray crystallography.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the nitrophenyl ring.
In the ¹H NMR spectrum of the related compound 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole, the aromatic protons of the 3-nitrophenyl group appear in the region of 7.33–7.90 ppm. nih.gov For 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole, the aromatic protons of the nitrophenyl group resonate at 8.40 and 8.46 ppm. nih.gov The methyl group protons in this compound would likely appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole, the carbon atom of the tetrazole ring appears at 164.2 ppm, while the aromatic carbons are observed between 126.6 and 137.1 ppm. nih.gov In 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole, the tetrazole carbon resonates at 163.5 ppm, and the nitrophenyl carbons are found in the range of 124.4 to 149.2 ppm. nih.gov Similar chemical shifts would be anticipated for this compound.
¹⁵N NMR spectroscopy, although less common, can provide direct information about the nitrogen atoms in the tetrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their chemical environment and can be used to distinguish between different isomers and tautomers.
A summary of expected and observed NMR data for related compounds is provided below.
| Compound | ¹H NMR (ppm) - Aromatic Protons | ¹³C NMR (ppm) - Tetrazole Carbon |
| 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole | 7.33-7.90 | 164.2 |
| 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole | 8.22-8.46 | 163.5 |
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups are the tetrazole ring, the nitro group, and the methyl group.
The FT-IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The stretching vibrations of the tetrazole ring usually appear in the region of 900-1500 cm⁻¹. pnrjournal.com
In the IR spectrum of 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole, characteristic bands are observed at 1476, 1453, 1356, and 1316 cm⁻¹. nih.gov For other nitrophenyl-containing heterocycles, the C-NO₂ stretching vibration has been assigned to bands around 1545 cm⁻¹. The symmetric stretching mode of the NO₂ group is typically identified around 1373 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. The calculated vibrational spectrum for a related tetrazole derivative was found to be in good agreement with the observed FT-IR and FT-Raman spectra. researchgate.net The vibrational modes of the tetrazole ring are also active in the Raman spectrum.
| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) |
| NO₂ Asymmetric | 1500-1560 |
| NO₂ Symmetric | 1300-1370 |
| Tetrazole Ring | 900-1500 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Methyl) | 2850-3000 |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) serves as a powerful analytical technique for the precise mass determination and structural elucidation of this compound and its derivatives. This method provides invaluable information on the elemental composition and fragmentation patterns of these compounds, confirming their identity and offering insights into their chemical stability.
The molecular formula of this compound is established as C8H7N5O2. This composition dictates a theoretical exact mass that can be precisely measured by HRMS, allowing for unambiguous identification. In a typical analysis, the compound is introduced into the mass spectrometer, where it is ionized, most commonly through electrospray ionization (ESI), to form a protonated molecule, [M+H]+.
Subsequent fragmentation of the parent ion provides a detailed structural fingerprint. A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles involves the neutral loss of a nitrogen molecule (N2). This behavior is also observed in related compounds, such as 2-methyl-5-phenyl-2H-tetrazole, where the loss of nitrogen from the molecular ion results in the base peak. This fragmentation is a key diagnostic tool in identifying the tetrazole ring structure.
For instance, in the HRMS analysis of a related derivative, 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole, the structure was confirmed through the detection of the corresponding protonated molecule. This demonstrates the utility of HRMS in characterizing even more complex derivatives of the parent compound.
The detailed fragmentation data obtained from HRMS analysis is crucial for distinguishing between isomers, such as 1-methyl and 2-methyl tetrazole derivatives, which can exhibit different fragmentation patterns. The precise mass measurements of both the parent ion and its fragment ions allow for the confident assignment of elemental compositions to each observed peak, thereby solidifying the structural assignment.
Below is a table summarizing the expected high-resolution mass spectrometry data for this compound.
| Ion | Formula | Calculated m/z |
| [M+H]+ | C8H8N5O2 | 206.0678 |
| [M+H-N2]+ | C8H8N3O2 | 178.0617 |
| [M+Na]+ | C8H7N5O2Na | 228.0497 |
Academic and Research Applications of 2 Methyl 5 3 Nitrophenyl 2h Tetrazole
Energetic Materials Research and Development
The quest for new energetic materials with superior performance, enhanced stability, and improved safety characteristics is a continuous effort in defense and aerospace science. Tetrazole-based compounds are at the forefront of this research due to their inherently high nitrogen content and positive heats of formation. at.uagoogle.com The structure of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is emblematic of the molecular design principles used to create next-generation energetic compounds.
Exploitation of High Nitrogen Content and Ring Strain for Energy Release
The energetic properties of tetrazole derivatives are fundamentally linked to their chemical structure. The tetrazole ring is a planar, five-membered heterocycle containing four nitrogen atoms. This high nitrogen content (the parent tetrazole ring contains 79.8% nitrogen) is a key contributor to the large, positive heat of formation observed in these compounds. at.ua Upon decomposition, these molecules release a significant amount of energy as they form the exceptionally stable dinitrogen (N₂) gas. The large number of N-N and C-N bonds within the ring stores a substantial amount of chemical energy. at.ua
Role in the Design and Synthesis of High-Energy Density Materials (HEDMs)
High-Energy Density Materials (HEDMs) are a class of energetic compounds that pack a large amount of chemical energy into a small mass and volume. mdpi.com Tetrazole derivatives are considered promising candidates for HEDMs due to their characteristic high densities, positive heats of formation, and the generation of environmentally benign N₂ gas upon combustion. google.com The introduction of energetic functional groups, such as nitro groups, onto the tetrazole scaffold is a common strategy to enhance detonation performance. at.uaresearchgate.net
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |
|---|---|---|---|---|
| NTOM (3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole) | 1.66 - 1.87 | 7909 | 24.80 | 241.1 |
| NTOA (3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole) | 1.66 | 7451 | 29.3 | 266.0 |
| 5-((5-nitro-2H-tetrazol-2-yl)methyl)-1H-tetrazol-1-ol | 1.88 | 9122 | Not Reported | Not Reported |
| RDX (Reference) | 1.82 | 8750 | 34.0 | 204 |
| TNT (Reference) | 1.65 | 6900 | 19.0 | 295 |
This table presents data for related energetic compounds to illustrate the performance characteristics of the nitro-tetrazole class. Data sourced from google.commdpi.comnih.gov.
Integration into Advanced Propellant Formulations
The properties that make tetrazoles attractive as explosives also make them suitable for use in advanced propellant formulations. evitachem.com High-performance solid rocket fuels often require ingredients that offer a high rate of burning, generate a large volume of gas, and have a high heat of formation. researchgate.net Tetrazole-based compounds meet these criteria effectively. Their decomposition into large volumes of nitrogen gas provides excellent propulsive power. researchgate.net
Utilization as Precursors for Novel Nitrogen-Rich Compounds
The tetrazole ring is a versatile building block in the synthesis of more complex, nitrogen-rich energetic materials. researchgate.net Compounds like this compound can serve as precursors for the creation of new HEDMs. The functional groups on the molecule—the tetrazole ring itself, the methyl group, and the nitrophenyl group—offer multiple sites for further chemical modification.
For example, the tetrazole ring can be used to synthesize multicyclic systems, linking it to other energetic heterocyclic rings like oxadiazoles (B1248032) or triazoles to create molecules with even higher densities and detonation performance. nih.gov The synthesis of N-CH2-C bridged energetic compounds has been demonstrated starting from a related nitro-tetrazole derivative. nih.gov Additionally, the phenyl ring could undergo further nitration to introduce more nitro groups, thereby increasing the energy content and oxygen balance of the molecule. This synthetic versatility allows researchers to fine-tune the energetic properties and sensitivity of the final compounds, making this compound a valuable intermediate in the development of next-generation energetic materials. researchgate.netuni-muenchen.de
Applications in Materials Science
Beyond its energetic properties, the chemical structure of this compound lends itself to applications in materials science, particularly in the functionalization of polymers and surfaces through light-induced chemical reactions.
Polymer and Macromolecular Surface Modification via Photoclick Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. acs.org A subset of this field, photoclick chemistry, utilizes light as a trigger to initiate these reactions, offering precise spatial and temporal control. This control is highly desirable for applications such as creating patterned surfaces, fabricating microarrays, and modifying biomaterials. acs.org
The 3-nitrophenyl group in this compound is structurally related to photolabile protecting groups (PPGs) commonly used in photoclick chemistry, such as the 2-nitrophenylpropyl (NPPOC) group. acs.org These groups are designed to cleave upon exposure to UV light, releasing a reactive species that can then participate in a subsequent reaction. For instance, an NPPOC group can be used to "cage" a reactive amine. Upon irradiation, the cage is removed, and the liberated amine can then catalyze a reaction like a thiol-Michael addition to covalently attach molecules to a surface or cross-link a polymer network. acs.org
The nitrophenyl moiety within this compound could potentially be exploited in a similar manner. By incorporating this compound into a polymer backbone or onto a surface, irradiation with light could induce a chemical transformation of the nitro group, enabling subsequent "click" reactions for surface functionalization. This approach could be used to modify the surface properties of materials, such as altering hydrophobicity, attaching bioactive molecules, or creating self-cleaning and anti-corrosion coatings. abbaspourradlab.com The ability to use light to control the modification process allows for the creation of complex, functional surfaces with high precision. abbaspourradlab.comnih.gov
Functionalization of Nanomaterials (e.g., Fullerenes)
The functionalization of nanomaterials, such as fullerenes, is a critical area of research aimed at modifying their physical and chemical properties for specific applications. While direct studies detailing the use of this compound for functionalizing fullerenes are not prominent, the chemical methodologies applied to similar heterocyclic compounds suggest potential pathways. The functionalization of fullerene cages often involves cycloaddition reactions. nih.govresearchgate.net For instance, the cyclopropanation of C60 is a common method for attaching complex moieties to the fullerene structure. nih.gov This approach has been used to add large, charged functional groups to enhance water solubility and introduce specific binding interactions, which are crucial for applications in fields like photodynamic therapy. nih.gov Given the reactive nature of the tetrazole ring and the potential for the nitrophenyl group to participate in various organic reactions, it is plausible that derivatives of this compound could be designed as reagents for the covalent modification of fullerene surfaces, thereby tuning their electronic and photophysical properties.
Development of Optoelectronic Materials (e.g., Push-Pull Tetrazoles)
Organic "push-pull" molecules, which contain electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system, are known for their significant optoelectronic properties. rsc.org These materials are promising for use in devices like organic light-emitting diodes (OLEDs) and for nonlinear optical (NLO) applications. rsc.org The 2,5-disubstituted tetrazole framework, featuring a nitrophenyl group as a potent electron acceptor, is an excellent candidate for creating such push-pull systems. rsc.orgrsc.org The intramolecular charge transfer (ICT) from the donor to the acceptor group upon photoexcitation generates a molecular dipole, which is fundamental to the molecule's electronic and optical characteristics. rsc.org
Materials with strong NLO effects are vital for technologies in telecommunications, optical data storage, and high-performance computing. rsc.org The NLO response in push-pull molecules can be evaluated by measuring their first-order hyperpolarizability (β). rsc.org Studies on analogous compounds, such as 2,5-diaryltetrazoles with a p-nitrophenyl group as the acceptor, have demonstrated that the magnitude of the NLO response is strongly correlated with the push-pull character of the molecule. rsc.org
The first hyperpolarizability (β_HRS_) can be measured experimentally using the solution-based hyper-Rayleigh scattering (HRS) technique. rsc.orgdigitellinc.com Research on a series of such tetrazoles showed that a compound featuring a strong electron-donating 4-(N,N-diphenylamino)phenyl group and a p-nitrophenyl acceptor exhibited the highest NLO activity. rsc.orgnih.gov This strong correlation between the donor-acceptor strength and the NLO response underscores the tunability of these materials. rsc.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to calculate the total hyperpolarizability (β_tot_), and these calculated values have shown good agreement with experimental results. rsc.orgrsc.org
| Compound | Donor Group | Acceptor Group | Experimental β_HRS_ (10-30 esu) | Calculated β_tot_ (10-30 esu) |
|---|---|---|---|---|
| Reference Tetrazole | 4-(N,N-diphenylamino)phenyl | p-nitrophenyl | High | Correlated |
| p-nitroaniline (reference) | -NH2 | -NO2 | 23 (±3) | 32.3 |
The photophysical properties of push-pull tetrazoles are typically investigated using UV-Vis absorption and fluorescence spectroscopy in solvents of varying polarities. digitellinc.comnih.gov The electronic transitions are generally assigned as π → π* in nature, often involving an intramolecular charge transfer (ICT). rsc.orgdigitellinc.com For many 2,5-disubstituted tetrazoles, the absorption and emission spectra show minimal dependence on solvent polarity. rsc.org
However, for systems with very strong donor groups, a noticeable solvatochromic shift can be observed. nih.gov For example, a tetrazole with a 4-(N,N-diphenylamino)phenyl donor and a p-nitrophenyl acceptor displayed a blue shift (hypsochromic shift) in its longest wavelength absorption band as the solvent polarity increased. rsc.org This behavior is characteristic of molecules where the ground state is more polar than the excited state. The photoexcitation in these push-pull systems involves a charge transfer from the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the nitrophenyl acceptor group. rsc.orgnih.gov While fluorescence intensity is often solvent-dependent, a clear correlation with solvent polarity is not always established. rsc.org
| Solvent | Polarity | λmax (nm) |
|---|---|---|
| Toluene | Low | Red-shifted |
| Chloroform | Medium | Intermediate |
| Acetonitrile | High | Blue-shifted |
| DMSO | High | Blue-shifted |
Coordination Chemistry Studies
Tetrazole derivatives are highly valued in coordination chemistry due to their ability to act as versatile ligands. nih.govresearchgate.netresearchgate.net Their nitrogen-rich structure allows for multiple coordination modes, enabling the synthesis of a wide array of metal complexes and the construction of novel metal-organic frameworks (MOFs). nih.govresearchgate.netnih.gov
The tetrazole ring can coordinate to metal ions in various ways, acting as a multidentate or bridging ligand, which facilitates the formation of diverse supramolecular structures. researchgate.net The nitrogen atoms of the tetrazole ring serve as donor sites for coordination with a range of transition metal ions, including Cu(II), Fe(II), Zn(II), Cd(II), and Ni(II). jchemlett.comnih.gov The synthesis of these metal complexes typically involves reacting an ethanolic or methanolic solution of the tetrazole-based ligand with a suitable metal salt. nih.govsaudijournals.com The resulting complexes are then characterized using techniques such as FTIR and UV-visible spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine their structure and properties. jchemlett.comnih.gov The specific coordination mode and the resulting geometry (e.g., tetrahedral, square planar, or octahedral) of the complex depend on the metal ion, the ligand's substituents, and the reaction conditions. nih.govresearchgate.net
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. bohrium.com Tetrazole-based ligands are increasingly used in MOF synthesis for several key reasons: they offer multifunctional coordination characteristics, their nonlinearity can reduce the likelihood of network interpenetration, and their high nitrogen content creates N-donor decorated channels within the framework. acs.org These features often lead to MOFs with high thermal and chemical stability due to the formation of strong metal-nitrogen bonds. acs.org
The construction of tetrazole-based MOFs is typically achieved under solvothermal conditions, reacting the ligand with a metal salt in a suitable solvent like dimethylformamide (DMF). researchgate.netacs.orgrsc.org The characterization of the resulting MOF structures is comprehensive, employing single-crystal X-ray diffraction to determine the precise crystal structure and topology, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas sorption analysis to measure porosity and surface area. researchgate.netacs.orgrsc.org These materials have shown promise in applications such as selective gas adsorption and separation, owing to the unique properties of the porous, nitrogen-rich frameworks. researchgate.netrsc.org
Contributions to Advanced Organic Synthesis and Methodology Development
The utility of a chemical compound in advancing synthetic methodologies is a testament to its unique structural and reactive properties. For this compound, its potential lies within its distinct arrangement of a tetrazole ring, a methyl group, and a nitrophenyl substituent. These features theoretically allow for a range of chemical transformations. The following sections explore the documented role of this compound in specific, cutting-edge areas of organic synthesis.
Advancement of Bioorthogonal Click Chemistry in Non-Biological Systems
Bioorthogonal chemistry involves chemical reactions that can occur in complex environments without interfering with native chemical processes. A subset of this field, "click chemistry," is characterized by reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. One such reaction is the photo-triggered 1,3-dipolar cycloaddition between a tetrazole and an alkene. Upon irradiation with UV light, certain 2,5-diaryl tetrazoles can extrude nitrogen gas to form a highly reactive nitrile imine intermediate. researchgate.netscispace.compsu.edunih.gov This intermediate can then rapidly and specifically react with an alkene to form a stable pyrazoline product. scispace.com This "photoclick chemistry" offers spatiotemporal control, allowing chemists to initiate a reaction at a specific time and location. scispace.comnih.gov
While the principles of tetrazole-based photoclick chemistry are well-established, a review of the current scientific literature does not indicate that this compound has been specifically utilized or has played a role in advancing this methodology in non-biological systems. Research in this area has primarily focused on other 2,5-diaryl tetrazoles. d-nb.inforesearchgate.net
Conclusion and Future Research Directions
Summary of Current Research Accomplishments and Knowledge Gaps
The study of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole represents a niche within the broader field of heterocyclic chemistry. Based on available literature, the primary accomplishment has been the successful synthesis and basic characterization of related isomers, such as 5-(2-methyl-5-nitrophenyl)-1H-tetrazole. nih.govresearchgate.net The synthesis of 2,5-disubstituted tetrazoles is a well-established area, often involving the alkylation of 5-substituted 1H-tetrazoles, which typically yields a mixture of 1,5- and 2,5-disubstituted isomers. acs.org The presence of the title compound in chemical catalogs suggests its synthesis is feasible through such standard methodologies.
However, a thorough review of scientific databases reveals a significant scarcity of dedicated research focused specifically on this compound. This indicates that while its existence is known, its specific properties and potential applications remain largely unexplored. The primary knowledge gap is, therefore, the lack of a comprehensive experimental and theoretical profile for this compound. Key areas that have not been systematically investigated include its detailed crystallographic structure, spectroscopic properties, thermal stability, and reactivity. Furthermore, no studies have been published evaluating its potential in fields where tetrazoles typically find applications, such as medicinal chemistry or materials science. acs.orgresearchgate.net
The following table summarizes the key knowledge gaps for this compound:
| Research Area | Specific Knowledge Gap | Justification |
|---|---|---|
| Structural Analysis | No published single-crystal X-ray diffraction data. | Precise bond lengths, bond angles, and intermolecular interactions are unknown, hindering molecular modeling and property prediction. |
| Physicochemical Properties | Lack of data on solubility, melting point, and thermal decomposition temperature. | This fundamental data is crucial for handling, safety assessment, and designing applications, particularly in materials science. iosrjournals.org |
| Spectroscopic Profile | Incomplete public database of detailed NMR, IR, UV-Vis, and Mass Spectrometry data. | A full spectroscopic profile is essential for unambiguous identification and for studying electronic properties. |
| Reactivity Studies | No investigation into the chemical reactivity, particularly the reduction of the nitro group. | The corresponding amino derivative could be a valuable precursor for pharmaceuticals or dyes, but its synthesis from the title compound has not been explored. |
| Biological Activity Screening | No published studies on its biological or pharmacological effects. | Many tetrazole derivatives are explored for medicinal applications, but this compound's potential remains untested. nih.govrsc.org |
| Energetic Properties | Lack of evaluation as an energetic material. | The high nitrogen content of the tetrazole ring combined with a nitro group suggests potential energetic properties that have not been quantified. acs.orgiosrjournals.org |
Identification of Emerging Trends and Critical Challenges in Tetrazole Chemistry
The field of tetrazole chemistry is dynamic, with several emerging trends aimed at improving synthesis efficiency and expanding applications. bohrium.com A significant trend is the development of "green" and sustainable synthetic methods. numberanalytics.comjchr.org This includes the use of nanomaterial-based catalysts, ionic liquids, and microwave-assisted synthesis to increase reaction rates, improve yields, and reduce the use of hazardous reagents. rsc.orgbohrium.com Multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex, drug-like molecules containing the tetrazole moiety in a single, efficient step. beilstein-journals.orgnih.gov
Another key trend is the expanding application of tetrazoles beyond their traditional role as carboxylic acid bioisosteres in medicinal chemistry. researchgate.netbohrium.com Researchers are increasingly exploring tetrazole derivatives for use in materials science as energetic materials, components of metal-organic frameworks (MOFs), and polymers. nih.govacs.orgnumberanalytics.com Furthermore, computational studies are becoming integral for predicting the properties, reactivity, and biological activity of novel tetrazole compounds before their synthesis, thus guiding experimental efforts. iosrjournals.orgresearchgate.net
Despite these advances, critical challenges remain.
Synthetic Control: A persistent challenge is the regioselective synthesis of N-substituted tetrazoles. acs.org The alkylation or arylation of 5-substituted tetrazoles often produces a mixture of 1,5- and 2,5-disubstituted isomers, requiring difficult and costly separation. Developing highly selective and scalable synthetic methods remains a primary goal.
Functionalization: The direct functionalization of the tetrazole ring at the C-5 position can be difficult, sometimes leading to ring-opening or decomposition, especially with metalated intermediates. acs.org
Safety Concerns: The high nitrogen content that makes tetrazoles attractive for energetic materials also raises safety concerns regarding their thermal stability and sensitivity to shock or friction. numberanalytics.com Careful handling and thorough characterization are necessary, which can be a barrier to large-scale synthesis and application.
Complexity in Drug Design: While tetrazoles are effective bioisosteres, their exact binding modes and interactions within biological systems are not always fully understood, presenting a challenge for rational drug design. acs.org
Prospective Research Avenues and Untapped Potential for this compound
Given the significant knowledge gaps for this compound, numerous prospective research avenues exist. The compound's structure, featuring a stable 2,5-disubstituted tetrazole ring and a reactive nitro group, makes it a versatile platform for fundamental research and application development.
One of the most direct avenues is the investigation of its energetic properties . The combination of a high-nitrogen tetrazole ring and an oxygen-providing nitro group is a classic feature of energetic materials. iosrjournals.org Future work should focus on its synthesis, purification, and subsequent analysis by techniques such as Differential Scanning Calorimetry (DSC) to determine its thermal stability and energy release.
A second major area of potential is in medicinal and pharmaceutical chemistry . The nitro group on the phenyl ring is a versatile chemical handle. Its reduction to an amine group would yield 2-Methyl-5-(3-aminophenyl)-2H-tetrazole. This amino derivative could serve as a key building block for synthesizing a library of new compounds via amide coupling or other reactions. These new derivatives could then be screened for a wide range of biological activities, including antibacterial, antihypertensive, or anticancer properties, areas where tetrazole-containing drugs have shown promise. nih.govnih.govresearchgate.netkfupm.edu.sa
A third avenue lies in materials science and coordination chemistry . The nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, potentially forming novel metal-organic frameworks (MOFs) or coordination polymers. nih.govnih.gov The properties of such materials could be tuned by the choice of metal ion and could have applications in catalysis or gas storage. Furthermore, push-pull systems involving tetrazoles have been investigated for nonlinear optical (NLO) properties; the nitro group (acceptor) and the tetrazole/phenyl system could be modified with donor groups to explore this potential. nih.gov
The following table outlines prospective research directions for the title compound:
| Research Avenue | Proposed Investigation | Potential Outcome / Application |
|---|---|---|
| Energetic Materials | Synthesize and characterize thermal properties (DSC/TGA), impact/friction sensitivity, and heat of formation. | Evaluation as a component in novel high-energy or gas-generating formulations. |
| Medicinal Chemistry Precursor | Develop a reliable protocol for the selective reduction of the nitro group to an amine. | Creation of a versatile building block, 2-Methyl-5-(3-aminophenyl)-2H-tetrazole, for drug discovery programs. researchgate.net |
| Bioactive Compound Library | Synthesize a series of derivatives from the amino-precursor and screen for biological activity (e.g., antibacterial, enzyme inhibition). | Identification of new lead compounds for pharmaceutical development. nih.govnih.gov |
| Coordination Chemistry | Investigate its ability to act as a ligand with various transition metals. | Synthesis of new coordination polymers or MOFs with potentially interesting magnetic, catalytic, or porous properties. nih.gov |
| Nonlinear Optics (NLO) | Use computational modeling and synthesis to explore its potential as a push-pull chromophore by adding electron-donating groups. | Development of new materials for optical applications. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-5-(3-nitrophenyl)-2H-tetrazole?
Methodological Answer: The synthesis typically involves two key steps:
- Tetrazole ring formation : Cyclization of nitriles with sodium azide (NaN₃) under acidic conditions (e.g., HCl/EtOH) .
- Functionalization : Coupling the tetrazole core with a 3-nitrophenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and 3-nitrophenylboronic acid .
Critical Note : Solvent choice (e.g., N-methylpyrrolidinone vs. THF) significantly impacts yield and purity. For example, NMP enhances reaction efficiency in coupling steps .
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for graphical representation of molecular geometry .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the tetrazole ring proton (δ ~8.5–9.0 ppm) and nitrophenyl aromatic protons (δ ~7.5–8.3 ppm) .
- IR : Confirm the tetrazole ring with N-H stretches (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What purification strategies are effective for isolating high-purity this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted nitrophenylboronic acid .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7 ratio) for optimal separation of regioisomers .
- Yield Optimization : Purity >98% is achievable via sequential recrystallization and vacuum drying .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of this compound be addressed?
Methodological Answer:
- Regiochemical Control :
- Use bulky bases (e.g., DBU) to favor alkylation at the tetrazole N-2 position over N-1 .
- Monitor reaction progress via ¹³C NMR: N-2 alkylation shifts the tetrazole C-5 signal upfield by ~5 ppm .
- Case Study : Methylation with methyl iodide in DMF at 60°C yields >85% N-2 product .
Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Modify the nitrophenyl group (e.g., electron-withdrawing vs. donating groups) to assess electronic effects on bioactivity .
- Biological Assays :
| Substituent (R) | MIC (µg/mL) | COX-2 IC₅₀ (nM) |
|---|---|---|
| 3-NO₂ | 12.5 | 45 |
| 4-F | 25.0 | 120 |
| 3,5-diNO₂ | 6.25 | 28 |
Q. How do solubility limitations of this compound impact formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- In Vivo Protocol : Administer 10 mg/kg via intraperitoneal injection with pharmacokinetic sampling at 0, 1, 3, and 6 hours .
Contradictions and Data Gaps
- Synthetic Yields : Reported yields vary between 42% () and 85% (), likely due to solvent polarity and catalyst loading differences.
- Regioselectivity : Conflicting reports on alkylation sites highlight the need for standardized reaction conditions (e.g., solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
